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N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine
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Overview
Description
N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Cyclopentyl Substitution: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentyl halide.
Methanesulfonylation: The methanesulfonyl group can be added by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Cyclopentyl halide, methanesulfonyl chloride, triethylamine, acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical and Biological Properties
The unique structure of N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine contributes to its reactivity and potential therapeutic applications. The compound is characterized by:
- Chemical Structure : The presence of a cyclopentyl group and a methanesulfonyl moiety enhances its stability and reactivity.
- Biological Activity : Benzothiazoles are known for their role in enzyme inhibition and receptor modulation, making this compound a candidate for various pharmacological studies.
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic effects:
- Neurodegenerative Diseases : Research indicates that compounds within this class may have neuroprotective properties, particularly in the context of diseases like Alzheimer’s.
- Cancer Treatment : The compound has shown promise in modulating pathways associated with cancer, particularly through the inhibition of specific kinases involved in tumor growth .
Case Study: Enzyme Inhibition
A study explored the inhibition of the colony-stimulating factor 1 receptor (CSF-IR) using benzothiazole derivatives. This compound was identified as a potential inhibitor that could modulate downstream signaling pathways associated with cancer progression .
Industrial Applications
In addition to its medicinal uses, this compound is being explored for its utility in industrial processes:
- Material Science : The compound can serve as a building block for synthesizing new materials with tailored properties.
Future Research Directions
Further research is needed to fully elucidate the therapeutic potential and mechanisms of action of this compound:
- In Vivo Studies : Conducting animal studies to assess efficacy and safety in treating neurodegenerative diseases and cancers.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds have shown similar biological activities and are being studied for their potential therapeutic effects.
Aminothiazole-Linked Metal Chelates: These compounds have been investigated for their antimicrobial and antioxidant properties.
Uniqueness
N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and methanesulfonyl groups contribute to its stability and reactivity, making it a valuable compound for various scientific research applications.
Biological Activity
N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. Benzothiazoles have been extensively studied in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties . This article focuses on the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative studies with similar compounds.
Antitumor Activity
Benzothiazole derivatives have shown significant antitumor activity. In vitro studies have demonstrated that various substituted benzothiazoles exhibit potent effects against cancer cell lines such as ovarian, breast, lung, renal, and colon carcinomas. For instance, specific derivatives have been reported to achieve IC50 values as low as 0.06 µM against MCF-7 breast cancer cells .
Table 1: Antitumor Activity of Benzothiazole Derivatives
Compound | Cancer Type | IC50 Value (µM) |
---|---|---|
2-(4-Aminophenyl) Benzothiazole | Breast (MCF-7) | 0.06 |
Substituted Benzothiazoles | Lung | Not specified |
Substituted Benzothiazoles | Colon | Not specified |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have shown that benzothiazole derivatives can exhibit broad-spectrum antibacterial and antifungal activities. For example, certain derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at varying concentrations .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Benzothiazole Derivative A | Staphylococcus aureus | 10 µg/mL |
Benzothiazole Derivative B | Escherichia coli | 15 µg/mL |
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to the active sites of target enzymes or modulating receptor activity through direct interaction with receptor proteins. This dual action contributes to its potential therapeutic effects in various diseases, including neurodegenerative disorders .
Case Study 1: Neurodegenerative Disease Research
A study explored the efficacy of this compound as a potential treatment for Alzheimer's disease. The compound demonstrated promising results in inhibiting acetylcholinesterase activity in vitro, suggesting its potential role in enhancing cholinergic function in the brain. Further studies are required to validate these findings in vivo.
Case Study 2: Anticancer Screening
In a recent screening of various benzothiazole derivatives for anticancer activity, this compound was highlighted for its selective cytotoxicity against human cancer cell lines. The compound showed a biphasic dose-response relationship, indicating its unique pharmacological profile compared to other benzothiazole derivatives .
Comparative Analysis with Similar Compounds
This compound can be compared with other benzothiazole derivatives that share similar structures and biological activities.
Table 3: Comparison of Biological Activities
Compound Name | Biological Activity | Notable Findings |
---|---|---|
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides | Antitumor | Effective against multiple cancer types |
Aminothiazole-linked metal chelates | Antimicrobial & Antioxidant | Exhibited significant antimicrobial properties |
Properties
IUPAC Name |
N-cyclopentyl-4-methylsulfonyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-19(16,17)11-8-4-7-10-12(11)15-13(18-10)14-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWIWICNDFIIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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